

Navigating the Landscape of Dimethylated Guanosine Derivatives: A Technical Overview

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Compound of Interest

Compound Name: 1,2'-O-Dimethylguanosine

Cat. No.: B15588269

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An important clarification regarding the nomenclature of the requested compound: Preliminary literature searches for "**1,2'-O-dimethylguanosine**" did not yield specific research findings. It is plausible that this nomenclature is a variant or a less common term for related, well-studied dimethylated guanosine molecules. This guide will focus on two closely related and significant compounds: N2,N2-dimethylguanosine and 2'-O-methylguanosine, for which substantial preliminary data exists. This technical paper aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the foundational studies concerning these molecules, including their synthesis, biochemical properties, and potential biological significance.

Introduction to Methylated Guanosine Derivatives

Methylated nucleosides, including derivatives of guanosine, are critical components of cellular processes, particularly in the post-transcriptional modification of RNA. These modifications can influence RNA structure, stability, and function. N2,N2-dimethylguanosine and 2'-O-methylguanosine are two such modifications found in various RNA species, and their study is crucial for understanding RNA biology and for the development of novel therapeutics.

Physicochemical and Structural Data

A summary of the key physicochemical properties of N2,N2-dimethylguanosine is presented below. This data is essential for its identification and characterization in experimental settings.

Property	Value	Source
Molecular Formula	C12H17N5O5	[1][2][3]
Molecular Weight	311.29 g/mol	[1][3]
Monoisotopic Mass	311.12296866 Da	[1]
IUPAC Name	9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one	[1][3]
CAS Number	2140-67-2	[1]
Melting Point	235 - 236 °C	[1]
XLogP3	-1.3	[1][3]

Synthesis and Experimental Protocols

The chemical synthesis of methylated guanosine derivatives is a cornerstone of their study, enabling the production of standards for analytical studies and the generation of modified oligonucleotides for functional assays.

An efficient and chemoselective synthesis for 2'-O-methylguanosine has been developed that notably avoids the need for protection of the guanine base.[4]

Experimental Protocol:

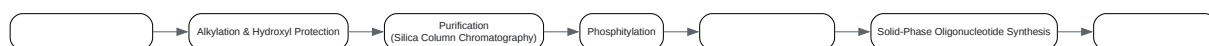
- **Protection of 3',5'-Hydroxyl Groups:** Guanosine is reacted with methylene-bis-(diisopropylsilyl chloride) (MDPSCI2) to protect the 3' and 5' hydroxyl groups of the ribose sugar.[4] This step is crucial for directing the subsequent methylation to the 2' position.
- **2'-O-Methylation:** The 2'-hydroxyl group of the protected guanosine is then methylated. This reaction utilizes methyl chloride (CH3Cl) as a mild electrophile and sodium bis(trimethylsilyl)amide (NaHMDS) as a mild base.[4] The choice of these reagents is critical to the success and selectivity of the 2'-O-methylation.[4]

- Deprotection: Following methylation, the silyl protecting groups are removed to yield 2'-O-methylguanosine.

This method provides a high-yield pathway to 2'-O-methylguanosine, facilitating its accessibility for research purposes.[4]

A convenient method for the synthesis of N2,N2-dimethylguanosine involves a reductive carbon-sulfur bond cleavage using tributyltin hydride. While the full detailed protocol is outlined in the cited literature, the key transformation involves the desulfurization of a thiomethyl precursor.

Another approach involves the direct incorporation of a modified base into an oligonucleotide using a phosphoramidite strategy. This is exemplified by the synthesis of oligodeoxyribonucleotides containing O6-alkylguanine, which shares methodological similarities.[5] A general workflow for such a synthesis is depicted below.



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General workflow for phosphoramidite synthesis.

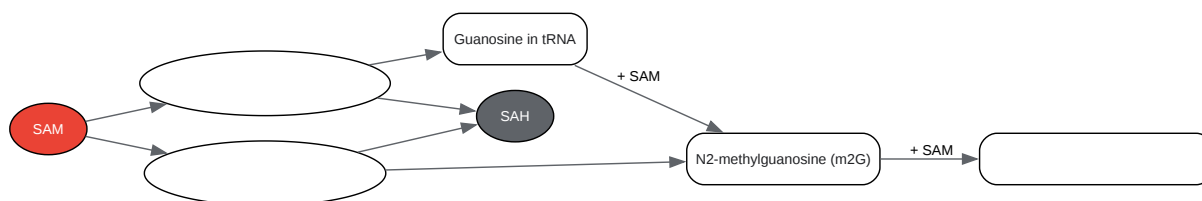
Biological Role and Signaling Pathways

N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m22G) are well-documented modifications in transfer RNAs (tRNAs) across all domains of life, indicating their universally conserved functional importance.[6][7] These modifications are typically found at the junctions between the acceptor stem and the D-arm, and the D-arm and the anticodon stem loop.[7]

The methylation of the exocyclic nitrogen (N2) of guanosine affects its base-pairing properties. While monomethylation (m2G) does not disrupt canonical Watson-Crick base-pairing with cytosine, dimethylation (m22G) hinders it.[6] This has significant implications for the tertiary structure and stability of tRNA.

The enzymatic machinery responsible for these modifications involves Rossmann fold methyltransferases that utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[6] The

process is a two-step methylation reaction.



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